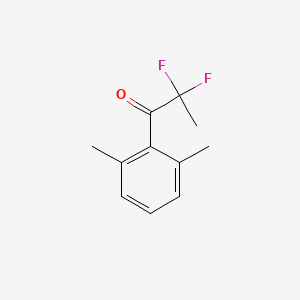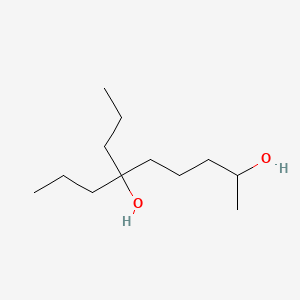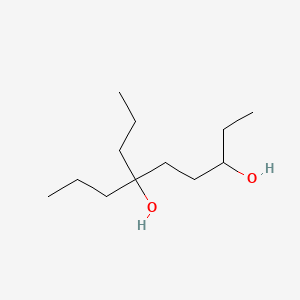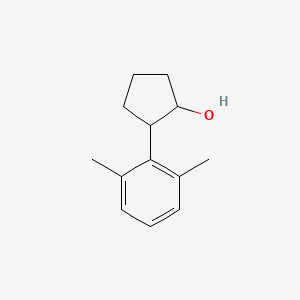
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol, also known as 2-(3,5-bis(trifluoromethyl)phenyl)cyclopentanol, is a novel compound with a wide range of applications in scientific research. It is a member of the phenyl cyclopentanol family, which are characterized by their unique structure and properties. This compound has been used in various fields of science, including organic synthesis, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is not well understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules and facilitate the formation of various compounds. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol are not well understood. However, it has been suggested that the compound may act as a proton donor, which could influence the activity of various enzymes and other proteins. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.
实验室实验的优点和局限性
The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol in lab experiments include its high reactivity, its ability to act as a proton donor, and its availability in a variety of solvents. Additionally, the compound is relatively inexpensive and can be easily synthesized.
The limitations of using this compound in lab experiments include its low solubility in some solvents, its potential toxicity, and its potential to cause environmental contamination. Additionally, the compound is not very stable and may degrade over time.
未来方向
The potential future directions for 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of science. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of this compound, as well as the development of new solvents and catalysts that could be used in its synthesis. Finally, further research could be conducted into the potential toxicity of this compound and its potential to cause environmental contamination.
合成方法
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is synthesized via a two-step process. In the first step, trifluoromethylphenylacetonitrile is reacted with cyclopentanol in the presence of a base catalyst to form the desired compound. In the second step, the product is purified by column chromatography. The overall yield of this reaction is typically high, ranging from 80-90%.
科学研究应用
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a starting material for the synthesis of various heterocyclic compounds, such as tetrahydropyrans, pyrroles, and pyridines. In biochemistry, it is used as a reagent for the synthesis of various compounds, including peptides and proteins. In pharmacology, it is used as a starting material for the synthesis of various drugs, such as anticonvulsants, anti-inflammatories, and antineoplastic agents.
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O/c14-12(15,16)8-4-7(10-2-1-3-11(10)20)5-9(6-8)13(17,18)19/h4-6,10-11,20H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCCPSKDUOOTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














